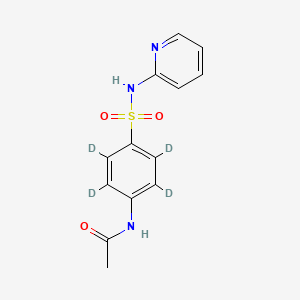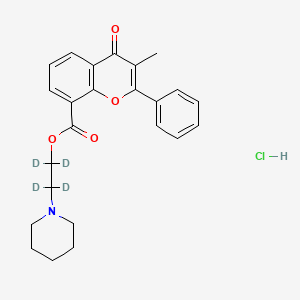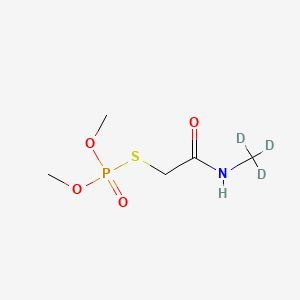
Canniprene
Descripción general
Descripción
Canniprene (C21H26O4) is an isoprenylated bibenzyl found in the fan leaves of Cannabis sativa . It can be vaporized and potentially inhaled from cannabis .
Molecular Structure Analysis
This compound has a molecular formula of C21H26O4 and a molar mass of 342.435 g·mol−1 . Its IUPAC name is 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-en-1-yl)phenol .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 500.3±45.0 °C at 760 mmHg, and a flash point of 256.4±28.7 °C . The melting point is not available .
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Canniprene ha sido investigado por su potencial como un agente anticancerígeno. La investigación realizada por Guo et al. probó this compound en varias líneas celulares cancerosas, incluyendo MCF-7 (cáncer de mama humano), A549 (adenocarcinoma de pulmón humano), HepG2 (carcinoma de hígado humano), y HT-29 (adenocarcinoma colorrectal humano) . La capacidad del compuesto para inhibir la proliferación de estas células sugiere una vía prometedora para el desarrollo de nuevas terapias contra el cáncer.
Actividad Antiinflamatoria
Las propiedades antiinflamatorias de this compound son otra área de interés. Los estilbenos, una clase de compuestos a la que pertenece this compound, han demostrado efectos antiinflamatorios significativos . Esto podría tener implicaciones para el tratamiento de enfermedades y afecciones inflamatorias crónicas.
Efectos Antioxidantes
This compound, al igual que otros estilbenos, exhibe propiedades antioxidantes. Estas propiedades son cruciales para proteger las células del estrés oxidativo, que puede conducir a varias enfermedades, incluidos los trastornos neurodegenerativos, las enfermedades cardiovasculares y el cáncer .
Modelado Farmacocinético
Se ha realizado un modelado predictivo in silico en this compound para proporcionar datos prospectivos sobre la actividad, la farmacocinética, el metabolismo y la permeabilidad . Este modelado es esencial para comprender cómo se comporta this compound dentro del cuerpo y puede guiar la investigación y el desarrollo futuros.
Investigación Metabolómica
El papel de this compound en la investigación metabolómica es un campo emergente. La metabolómica es el estudio de los metabolitos dentro de las células, los biofluidos, los tejidos o los organismos. Como metabolito secundario en el cannabis, las interacciones y los efectos de this compound dentro del metaboloma podrían proporcionar información sobre los efectos terapéuticos de la planta y el sistema endocannabinoide .
Mecanismo De Acción
Target of Action
Canniprene, a unique isoprenylated bibenzyl found in Cannabis sativa, primarily targets the 5-lipoxygenase (5-LO) enzyme . This enzyme plays a crucial role in the inflammatory response pathway . Additionally, this compound has been shown to interact with the main protease (Mpro) of SARS-CoV-2, disrupting virus replication .
Mode of Action
This compound inhibits the 5-LO enzyme in a concentration-dependent manner . This inhibition outperforms the 5-LO inhibitor medication zileuton . By inhibiting 5-LO, this compound disrupts the production of inflammatory eicosanoids, which are signaling molecules involved in the body’s inflammatory response . In the context of viral infections, this compound disrupts the replication of viruses by interacting with the main protease (Mpro) of SARS-CoV-2 .
Biochemical Pathways
This compound affects the biochemical pathways involved in inflammation and viral replication. It inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . It also affects the generation of prostaglandins via the cyclooxygenase/microsomal prostaglandin E2 synthase pathway . In the context of viral infections, it disrupts the SARS-CoV-2-ACE2 complex, thereby inhibiting viral replication .
Pharmacokinetics
As a general rule, these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential risks to human health and the environment
Result of Action
The inhibition of 5-LO by this compound leads to a decrease in the production of inflammatory eicosanoids . This results in an anti-inflammatory effect, as these eicosanoids are key players in the body’s inflammatory response . In terms of viral infections, the disruption of the SARS-CoV-2-ACE2 complex by this compound inhibits the replication of the virus .
Action Environment
Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including this compound . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenoids, and other bioactive compounds present in the plant . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors.
Direcciones Futuras
Canniprene has shown potential therapeutic benefits, including anti-inflammatory, antiviral, and anti-cancer effects . It has been researched to a limited extent for potential health benefits . Predictive in silico modeling provides prospective activity, pharmacokinetic, metabolism, and permeability data, setting the groundwork for further investigation into these poorly characterized compounds .
Análisis Bioquímico
Biochemical Properties
Canniprene has demonstrated anti-inflammatory properties . It potently inhibits the production of inflammatory eicosanoids via the 5-lipoxygenase pathway . This inhibition occurs in a concentration-dependent manner .
Cellular Effects
This compound has shown potential therapeutic benefits as an antitumor agent . It has been tested for cytotoxic effects on cancer cells, with results showing cytotoxicity approaching or greater than 90% cell death for all four cancer types .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-lipoxygenase pathway . It acts as a potent inhibitor of 5-LO, an enzyme necessary for the inflammatory response of this pathway . The inhibition of 5-LO by this compound was observed in a concentration-dependent manner .
Metabolic Pathways
This compound is one of 29 phytoligands investigated for a possible interaction with either the SARS-CoV-2 binding site or the viral replication pathway
Propiedades
IUPAC Name |
3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFSSVGVDXEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Record name | Canniprene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Canniprene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702065 | |
| Record name | Canniprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70677-47-3 | |
| Record name | Canniprene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canniprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNIPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


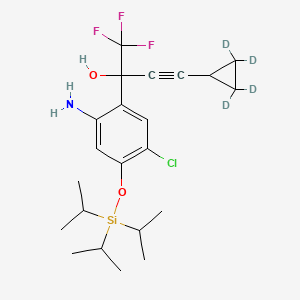
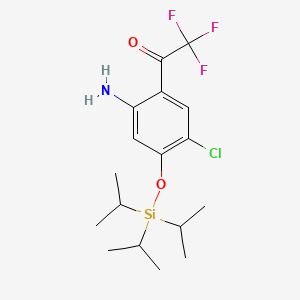

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
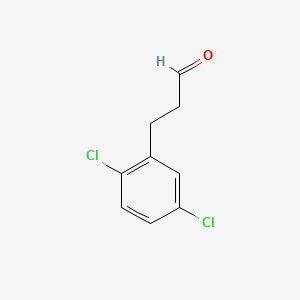
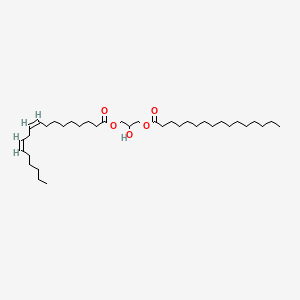
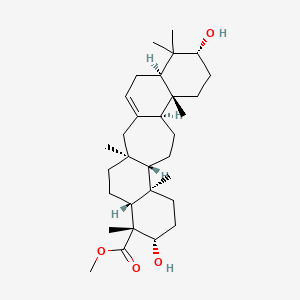


![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)
